4,5,6,7-Tetrahydro-1-benzothiophene
Description
4,5,6,7-Tetrahydro-1-benzothiophene (CAS No. 13129-17-4, molecular formula C₈H₁₀S) is a partially hydrogenated benzothiophene derivative. Its structure comprises a thiophene ring fused with a cyclohexene ring, resulting in a bicyclic system with a sulfur heteroatom. This compound serves as a critical scaffold in medicinal chemistry due to its versatility in functionalization and bioactivity. Derivatives of this core structure exhibit antibacterial, antifungal, and enzyme-inhibitory properties, making it a focus of pharmacological research .
Key structural features include:
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-2-4-8-7(3-1)5-6-9-8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKDCOKSXCTDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214569 | |
| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6435-76-3 | |
| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006435763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Structural Comparison of 4,5,6,7-Tetrahydro-1-benzothiophene Derivatives
Key Comparative Findings
Conformational Dynamics
- The parent compound and its 2-amino-4-methyl derivative exhibit half-chair cyclohexene conformations, but the latter shows disorder in C6/C7 positions (81:19 occupancy ratio), affecting molecular packing and solubility .
- The 2-fluorophenyl derivative stabilizes its conformation via N–H∙∙∙F hydrogen bonds , enhancing rigidity compared to unsubstituted analogues .
Pharmacological Activity
- Antibacterial activity: The 2-amino-4-methyl-3-carbonitrile derivative demonstrates superior efficacy, attributed to its N–H∙∙∙N dimeric motifs and polar cyano group, which enhance target binding .
- Anti-tyrosinase activity: Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide show 40% higher inhibition than kojic acid, linked to sulfur’s electron-withdrawing effects and optimized hydrophobic interactions .
Metabolic Stability
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | 4,5,6,7-Tetrahydro-1-benzothiophene | 4-Methyl-3-carbonitrile Derivative | 4-Oxo Derivative |
|---|---|---|---|
| LogP (calculated) | 2.8 | 1.5 | 1.2 |
| Hydrogen bond donors | 0 | 2 (NH₂) | 0 |
| Hydrogen bond acceptors | 1 (S) | 3 (S, CN, NH₂) | 2 (S, O) |
| Polar surface area (Ų) | 28.1 | 76.2 | 34.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
